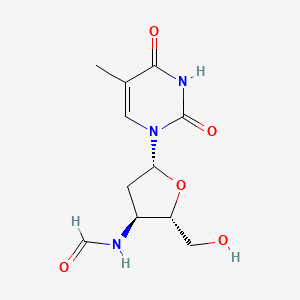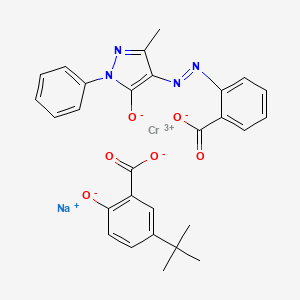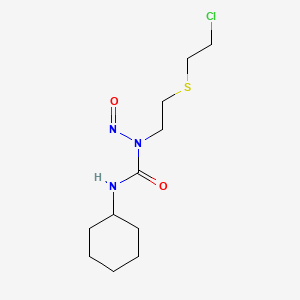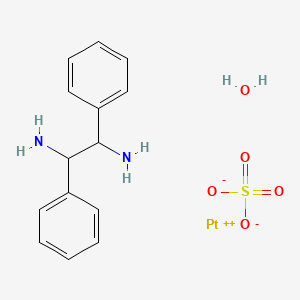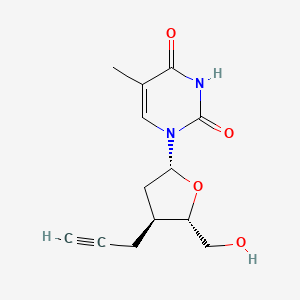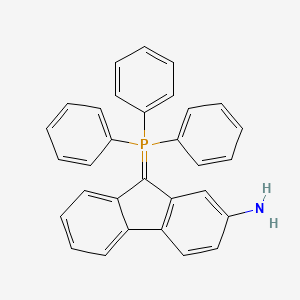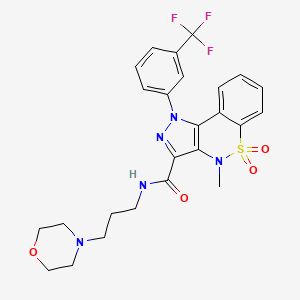
3H-1,2-Dithiole-3-thione, 4-neopentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2-Dithiole-3-thione, 4-neopentyl- is a member of the 1,2-dithiole-3-thione family, which are sulfur-containing heterocycles. These compounds have garnered significant interest due to their diverse pharmacological activities, including antioxidant, chemotherapeutic, and radioprotective properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 4-neopentyl- typically involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene . This method yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products .
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity .
化学反应分析
Types of Reactions
3H-1,2-Dithiole-3-thione, 4-neopentyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学研究应用
3H-1,2-Dithiole-3-thione, 4-neopentyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other sulfur-containing heterocycles.
Biology: Exhibits antioxidant properties, protecting cells from oxidative stress.
Medicine: Potential chemotherapeutic agent due to its ability to induce phase II detoxifying enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The compound exerts its effects primarily through the induction of phase II detoxifying enzymes, such as glutathione S-transferase (GST) and NAD(P)H quinone oxidoreductase (NQO1) . This induction is mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which binds to the antioxidant response element (ARE) in the promoter regions of these genes .
相似化合物的比较
Similar Compounds
Oltipraz: Another 1,2-dithiole-3-thione derivative with chemoprotective properties.
Anethole dithiolethione (ADT): Known for its antioxidant and anti-inflammatory activities.
S-Danshensu: Exhibits cardiovascular protective effects.
Uniqueness
3H-1,2-Dithiole-3-thione, 4-neopentyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other 1,2-dithiole-3-thione derivatives .
属性
CAS 编号 |
6976-85-8 |
|---|---|
分子式 |
C8H12S3 |
分子量 |
204.4 g/mol |
IUPAC 名称 |
4-(2,2-dimethylpropyl)dithiole-3-thione |
InChI |
InChI=1S/C8H12S3/c1-8(2,3)4-6-5-10-11-7(6)9/h5H,4H2,1-3H3 |
InChI 键 |
BCEFZVIHOSVOJI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=CSSC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


